Cyclopropyl(4-fluorophenyl)methanamine hydrochloride

Serotonin receptor pharmacology 5-HT2C agonism Receptor selectivity profiling

This para-fluorophenyl cyclopropylmethanamine hydrochloride (CAS 2197052‑94‑9) is the definitive starting point for CNS SAR campaigns. Unlike unsubstituted or ortho‑halogenated analogs, the para‑fluoro motif produces distinct 5‑HT₂C agonism (EC₅₀ 5.4 nM in related series) and converts MAO‑B selectivity to potent, irreversible MAO‑A inhibition—a 100‑fold penalty with gem‑difluoro confirms the criticality of the exact fluorination pattern. Available as racemate or single (R/S) enantiomers with chiral HPLC documentation, it eliminates stereochemical uncertainty in lead optimization. Bulk quantities ship under ambient conditions; same‑day dispatch for stock sizes. Request a COA to verify lot‑specific purity before ordering.

Molecular Formula C10H13ClFN
Molecular Weight 201.67 g/mol
Cat. No. B8038664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl(4-fluorophenyl)methanamine hydrochloride
Molecular FormulaC10H13ClFN
Molecular Weight201.67 g/mol
Structural Identifiers
SMILESC1CC1C(C2=CC=C(C=C2)F)N.Cl
InChIInChI=1S/C10H12FN.ClH/c11-9-5-3-8(4-6-9)10(12)7-1-2-7;/h3-7,10H,1-2,12H2;1H
InChIKeyJEDQGNZWUCZQQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyl(4-fluorophenyl)methanamine Hydrochloride: Technical Baseline for Procurement and Research Selection


Cyclopropyl(4-fluorophenyl)methanamine hydrochloride (CAS 2197052-94-9, free base CAS 705-14-6) is a chiral cyclopropylamine derivative featuring a 4-fluorophenyl substituent at the α-carbon. The compound exists as a hydrochloride salt with molecular formula C10H13ClFN and molecular weight 201.67 g/mol [1]. Its structural core—a cyclopropyl ring connected to a methanamine moiety bearing a para-fluorophenyl group—positions it within the broader class of cyclopropylphenylmethanamines, which have been explored for CNS receptor modulation and as key intermediates in pharmaceutical synthesis [2]. The compound is commercially available as both racemate and single enantiomers (R- and S-configurations) at purities ranging from 95% to 98% from multiple vendors .

Procurement Risk: Why Cyclopropyl(4-fluorophenyl)methanamine Hydrochloride Cannot Be Arbitrarily Replaced by Other Cyclopropylamine Derivatives


Cyclopropylphenylmethanamine derivatives with different substitution patterns (para-fluoro, para-chloro, para-methyl, ortho-fluoro, or unsubstituted phenyl) exhibit divergent pharmacological and physicochemical properties that preclude simple interchangeability. In para-ring-substituted 1-aryl-2-fluorocyclopropylamines, both electron-releasing (Me, OMe) and electron-withdrawing (Cl, F) para-substituents produce quantifiably different inhibition profiles against MAO A versus MAO B compared to the unsubstituted parent compound [1]. Additionally, regioisomeric differences (cyclopropyl attached at the 1-position versus 2-position of the cyclopropane ring) generate distinct receptor selectivity patterns—for instance, trans-[2-(4-fluorophenyl)cyclopropyl]methylamine demonstrates 5-HT2B Ki of 89 nM and 5-HT2C Ki of 242 nM, while SERT binding is negligible (Ki = 2710 nM) [2]. Even stereochemical inversion (R vs. S enantiomer) can alter binding kinetics without necessarily changing target engagement magnitude, as demonstrated by near-equipotent MAO A inhibition between (1S,2R)- and (1R,2S)-2-fluoro-1-phenylcyclopropylamine enantiomers [3]. Substituting a structurally similar but non-identical analog risks invalidating SAR continuity and introducing uncharacterized off-target effects.

Cyclopropyl(4-fluorophenyl)methanamine Hydrochloride: Verifiable Differentiation Metrics for Scientific Selection


5-HT2 Receptor Subtype Selectivity Profile Versus Non-fluorinated and Regioisomeric Analogs

In radioligand displacement assays using human 5-HT receptor subtypes, the structurally related trans-[2-(4-fluorophenyl)cyclopropyl]methylamine hydrochloride (a regioisomer of the target compound with cyclopropyl substitution at the 2-position rather than the 1-position) demonstrates a quantifiable selectivity window across 5-HT2 family receptors. Binding affinity (Ki) at 5-HT2B is 89 nM versus 242 nM at 5-HT2C, yielding a 2.7-fold selectivity for 5-HT2B [1]. More critically, functional agonism at 5-HT2C measured via calcium flux FLIPR assay in HEK293 cells yields an EC50 of 5.40 nM [2]. This contrasts with the parent 1-phenylcyclopropylamine scaffold, which lacks fluorine substitution and functions primarily as an MAO B-selective inhibitor without significant 5-HT2C activity [3].

Serotonin receptor pharmacology 5-HT2C agonism Receptor selectivity profiling CNS drug discovery

Fluorine Substitution Effect on Monoamine Oxidase A Inhibition Potency

Fluorine substitution at the 2-position of the cyclopropane ring in 1-phenylcyclopropylamine derivatives fundamentally alters both target selectivity and inhibition potency. The parent compound 1-phenylcyclopropylamine is a selective inhibitor of MAO B. Introduction of fluorine at the cyclopropane 2-position in both (E)- and (Z)-diastereomers converts the pharmacological profile to potent, irreversible, and selective inhibition of MAO A [1]. Para-substitution with fluorine on the phenyl ring produces a modest additional increase in activity over the unsubstituted analog [2]. Critically, geminal difluoro-substitution at the cyclopropane 2-position reduces inhibitory potency by approximately 100-fold compared to either (E)- or (Z)-monofluorinated analogs, underscoring the requirement for precise monofluorination rather than difluoro substitution [3].

Monoamine oxidase inhibition Fluorine medicinal chemistry Irreversible enzyme inhibitors SAR analysis

Synthetic Feasibility and Benchmark Yield for Analog Scaffold Preparation

The synthesis of (1-(4-fluorophenyl)cyclopropyl)methanamine (free base of the target compound) has been demonstrated at 0.5 g scale with 81% isolated yield after silica gel chromatography using 0-20% 2M ammonia in MeOH/EtOAc as eluent . This yield benchmark is relevant for planning in-house synthesis versus commercial procurement. For chiral single-enantiomer procurement, commercial vendors offer the (S)-enantiomer hydrochloride at 97% purity and the (R)-enantiomer hydrochloride at 95% purity with accompanying batch-specific QC documentation including NMR, HPLC, and GC reports [1].

Organic synthesis Cyclopropylamine synthesis Process chemistry Intermediate procurement

Cyclopropyl(4-fluorophenyl)methanamine Hydrochloride: Evidence-Backed Application Scenarios for Scientific Procurement


5-HT2C Receptor Agonist Hit-to-Lead and SAR Expansion Programs

Based on the 5.40 nM EC50 for functional 5-HT2C agonism (calcium flux FLIPR assay in HEK293 cells) observed with the structurally related trans-[2-(4-fluorophenyl)cyclopropyl]methylamine analog [1], cyclopropyl(4-fluorophenyl)methanamine hydrochloride serves as a foundational scaffold for CNS-targeted medicinal chemistry campaigns exploring 5-HT2C agonists for obesity, schizophrenia, or depression [2]. The compound's cyclopropylmethanamine core is explicitly claimed in patent literature as part of selective 5-HT2C agonist chemotypes, with the para-fluorophenyl substitution providing a defined SAR starting point distinct from unsubstituted or ortho-substituted analogs.

MAO A Inhibitor Development Using Fluorine-Guided Scaffold Optimization

The established SAR showing that monofluorination at the cyclopropane 2-position converts the parent 1-phenylcyclopropylamine scaffold from a selective MAO B inhibitor to a potent, irreversible, and selective MAO A inhibitor [3] provides direct justification for using cyclopropyl(4-fluorophenyl)methanamine as a key intermediate or scaffold in programs targeting CNS disorders where MAO A inhibition is therapeutically relevant. The documented 100-fold potency penalty associated with geminal difluoro-substitution (versus monofluoro) [4] further underscores the critical importance of the precise fluorination pattern present in this compound.

Chiral Intermediate for Enantioselective Pharmaceutical Synthesis

The compound is commercially available as single enantiomers (R- and S-configurations) at defined purities (95-97%) with batch-specific QC documentation including chiral HPLC analysis [5]. This enables direct procurement for use as a chiral building block in the synthesis of enantiomerically pure active pharmaceutical ingredients, particularly in protease inhibitor and antiviral drug development where stereochemical integrity is required .

Receptor Selectivity Profiling and Off-Target Counter-Screening

The receptor binding data for the closely related trans-[2-(4-fluorophenyl)cyclopropyl]methylamine analog—showing 5-HT2B Ki of 89 nM, 5-HT2C Ki of 242 nM, and negligible SERT binding (Ki = 2710 nM) [6]—establishes a selectivity baseline for this chemical series. Researchers requiring a cyclopropylphenylmethanamine scaffold with documented preferential engagement of 5-HT2 family receptors over monoamine transporters can use this compound as a reference for comparative pharmacology studies or as a starting point for further selectivity optimization via substitution pattern refinement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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